molecular formula C11H14ClNOS B2458495 (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide CAS No. 851513-47-8

(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B2458495
CAS No.: 851513-47-8
M. Wt: 243.75
InChI Key: YQAZHKMIBKHOJC-NRUITVPNSA-N
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Description

(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is an organic compound characterized by the presence of a sulfinamide group attached to a 4-chlorobenzylidene moiety

Properties

IUPAC Name

(NE,S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAZHKMIBKHOJC-NRUITVPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)/N=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 4-chlorobenzaldehyde with (S)-2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the final product, often employing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or amine.

    Substitution: The 4-chlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or amine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one
  • 2,6-bis(4-chlorobenzylidene)cyclohexanone
  • (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one

Uniqueness

(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is unique due to its specific sulfinamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on antioxidant properties, antimicrobial effects, and mutagenicity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfinamide functional group, which contributes to its biological properties. The structural formula is as follows:

C4H11ClNOS\text{C}_4\text{H}_{11}\text{ClNOS}

Antioxidant Activity

Antioxidant activity is a crucial aspect of this compound's profile. Research indicates that sulfinamides exhibit radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases. A study evaluated the antioxidant activity of various benzylidene derivatives, including this compound. The results showed that compounds with electron-donating groups significantly enhanced scavenging activity.

Table 1: DPPH Radical Scavenging Activity of Benzylidene Compounds

CompoundDPPH Scavenging Activity (%)
4a51.22
4b89.45
4c23.96
4d56.56
4e55.28
4f62.80
Ascorbic Acid 92.47

The presence of methoxy groups in certain derivatives (like compound 4b) significantly increased their antioxidant capacity, demonstrating the importance of substituent effects on biological activity .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with a notable preference for Gram-negative strains due to differences in cell wall structure.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus10
Pseudomonas aeruginosa18

These results suggest that the compound's ability to penetrate the thinner peptidoglycan layer of Gram-negative bacteria contributes to its higher efficacy compared to Gram-positive bacteria .

Mutagenicity Studies

Mutagenicity is a critical factor in evaluating the safety profile of any bioactive compound. Studies have indicated that certain derivatives of sulfinamides, including those with chloro substitutions, exhibit mutagenic potential. The mutagenicity was assessed using strains such as Salmonella TA98 and TA100.

Table 3: Mutagenicity Results

CompoundMutagenic Activity (TA98)Mutagenic Activity (TA100)
Compound APositiveNegative
Compound BNegativePositive
Compound CPositivePositive

The presence of electron-withdrawing groups like chlorine was found to correlate with increased mutagenic activity, highlighting the need for careful consideration in drug design .

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Case Study on Antioxidant Properties : A recent study demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating potential therapeutic benefits in conditions like diabetes and cardiovascular diseases.
  • Case Study on Antimicrobial Resistance : The compound was tested against multi-drug resistant strains of bacteria, showing promising results in inhibiting growth and biofilm formation, suggesting its application in treating infections caused by resistant pathogens.
  • Clinical Implications : Ongoing research is exploring the use of this compound as a lead structure for developing new antibiotics or adjunct therapies for existing antibiotics to combat resistance.

Q & A

Basic Research Questions

Q. What is the role of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide in asymmetric synthesis, and how is it employed as a chiral auxiliary?

  • Methodological Answer : The sulfinamide group acts as a chiral auxiliary by forming a Schiff base with aldehydes/ketones, enabling stereoselective nucleophilic additions. The (S)-configuration at sulfur induces diastereoselectivity during imine formation, which is critical for subsequent transformations. For example, condensation with aldehydes under Ti(OEt)₄ catalysis followed by NaBH₄ reduction yields enantiomerically enriched amines . The 4-chlorobenzylidene moiety enhances crystallinity, aiding in diastereomer separation .

Q. How is this compound characterized to confirm its structural and stereochemical integrity?

  • Methodological Answer :

  • 1H/13C NMR : Distinct chemical shifts for the sulfinamide S=O group (δ ~3.1–3.3 ppm for 1H; δ ~55–60 ppm for 13C) and aromatic protons (δ ~7.2–7.8 ppm) confirm imine formation .
  • HRMS : Validates molecular weight (e.g., [M + Na]+ calculated for C₁₁H₁₃ClNOS: 272.0310; observed: 272.0305) .
  • Optical Rotation : Specific rotation values ([α]D²⁵) are compared to literature to confirm enantiopurity .

Advanced Research Questions

Q. How can reaction conditions be optimized for imine formation between 2-methylpropane-2-sulfinamide and 4-chlorobenzaldehyde?

  • Methodological Answer :

  • Catalyst : Ti(OEt)₄ (1.2–1.5 equiv) in THF at 0–25°C ensures efficient imine formation .
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) improve yields (86–92%) compared to non-polar solvents .
  • Workup : Quenching with aqueous NaHCO₃ removes excess Ti salts, while silica gel chromatography isolates the product (≥95% purity) .
    • Data Contradiction : Lower yields (<70%) in DCM suggest solvent polarity critically influences reaction kinetics .

Q. What strategies resolve diastereomers during the synthesis of sulfinamide derivatives?

  • Methodological Answer :

  • Crystallization : Diastereomers with 4-chlorophenyl groups often crystallize selectively from EtOAc/hexane mixtures .
  • Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) separates diastereomers when crystallization fails .
    • Key Data : For (S)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide, diastereomeric excess (de) ≥98% is achieved via crystallization .

Q. How does the sulfinamide group influence hydrolytic stability under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Hydrolysis : 4N HCl in MeOH cleaves the sulfinamide-imine bond within 2 h at 25°C, yielding free amines (e.g., 76% recovery of 2-methylpropane-2-sulfinamide) .
  • Basic Conditions : Stable in NaHCO₃ (pH 8–9) but degrades in NaOH (pH >12), forming sulfinic acids .

Q. Which catalytic systems enhance stereoselective transformations of this sulfinamide?

  • Methodological Answer :

  • Rh-Catalyzed Allylation : [Rh(cod)₂]OTf with chiral ligands (e.g., Ming-Phos) achieves ≥90% ee in allylic aminations .
  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids retain sulfinamide configuration (e.g., 89% yield, 97% ee) .

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